molecular formula C8H7F5N2S B1375693 (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile CAS No. 1379811-96-7

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile

Cat. No. B1375693
M. Wt: 258.21 g/mol
InChI Key: ZWRCHQXBVCQWHL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

AF-PAAN has a molecular weight of 258.21 g/mol. The storage temperature for a related compound, 2-Amino-4-(pentafluorosulfanyl)phenol, is 2-8°C . More specific physical and chemical properties of AF-PAAN are not provided in the search results.

Scientific Research Applications

  • Anticancer Activity

    • A study focused on the synthesis of 2,4-diamino-1,3,5-triazine derivatives, including compounds related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, demonstrated notable anticancer activity against melanoma MALME-3 M cell lines. This suggests potential applications in developing new anticancer agents (Sa̧czewski, Bednarski, Bułakowska, & Grunert, 2006).
  • Stable Hemiaminals Synthesis

    • Research on reactions between 4-amino-1,2,4-triazole and nitro-substituted benzaldehydes, which are structurally related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, resulted in the production of stable hemiaminals. These findings are significant in the study of hemiaminals and their potential applications (Barys, Ciunik, Drabent, & Kwiecień, 2010).
  • Biochemical Reactions

    • A kinetic study of the reactions involving primary aliphatic amines and metal carbene complexes in acetonitrile has been conducted. Such studies help in understanding the biochemical reactions and properties of related compounds (Bernasconi & Stronach, 1993).
  • Biocatalysis and Enantiomerically Pure Amino Acids Production

    • The use of Pseudomonas aeruginosa as a biocatalyst for the transformation of 2-phenyl-2-amino-acetonitrile into D-phenylglycine was studied. This research is relevant for the production of enantiomerically pure non-proteinogenic amino acids, demonstrating the potential biocatalytic applications of related compounds (Alonso, Oestreicher, & Antunes, 2008).
  • Environmental Impact and Biotransformation

    • A study on the biotransformation of compounds bearing the pentafluorosulfanyl functional group by various microorganisms highlights the environmental impact and degradation pathways of these substances, which is crucial for understanding the ecological effects of such chemicals (Kavanagh, Winn, Nic Gabhann, O’Connor, Beier, & Murphy, 2013).
  • Fluorimetric Chemosensors for Ion Recognition

    • Novel fluorescent imidazolyl-phenylalanines, structurally related to (2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile, have been synthesized and evaluated as amino acid-based fluorimetric chemosensors. This study contributes to the development of novel chemosensory materials for ion detection (Esteves, Raposo, & Costa, 2016).

properties

IUPAC Name

2-[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N2S/c9-16(10,11,12,13)7-2-1-6(3-4-14)8(15)5-7/h1-2,5H,3,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCHQXBVCQWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194693
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-(pentafluorosulfanyl)phenyl)acetonitrile

CAS RN

1379811-96-7
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-Amino-4-(cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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